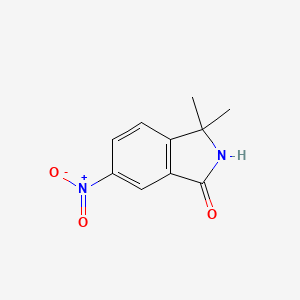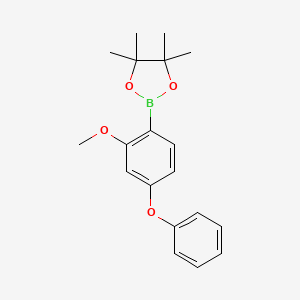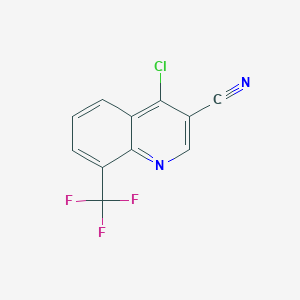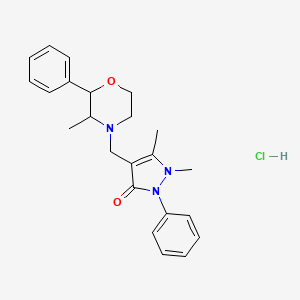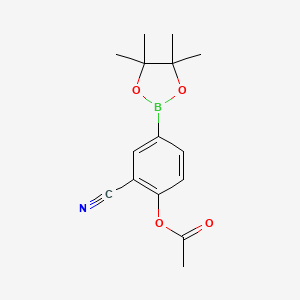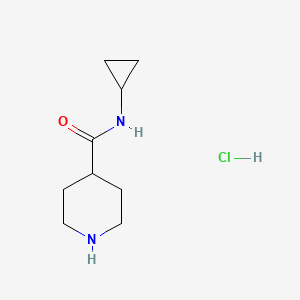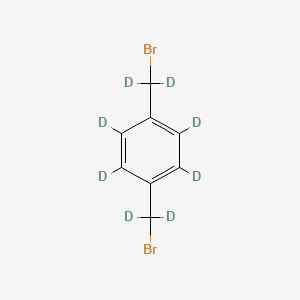
A,A'-Dibromo-P-xylene-D8
Vue d'ensemble
Description
A,A’-Dibromo-P-xylene-D8, also known as 1,4-Bis(bromomethyl)benzene or p-Xylylene dibromide, is a chemical compound with the molecular formula C8H8Br2 . It is commonly used in laboratory settings .
Synthesis Analysis
A,A’-Dibromo-P-xylene can be used as a building block to synthesize various compounds. For instance, it can be used to synthesize Phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4. It can also be used to synthesize N-Phenylated polyamine via a polycondensation reaction with aniline and α, α′-dianilino-p-xylene .Molecular Structure Analysis
The molecular structure of A,A’-Dibromo-P-xylene-D8 is represented by the SMILES stringBrCc1ccc(CBr)cc1 . The molecular weight of this compound is 263.96 . Physical And Chemical Properties Analysis
A,A’-Dibromo-P-xylene-D8 is a crystalline compound with a boiling point of 245 °C and a melting point of 143-145 °C . It is soluble in dioxane .Applications De Recherche Scientifique
Environmental Impact and Occupational Exposure
A,A'-Dibromo-P-xylene-D8, as a derivative of xylene, is associated with several environmental and occupational health concerns. Xylene is a significant environmental pollutant and is commonly used in dyes, paints, polishes, and medical technology as a solvent. Its vaporization and subsequent interaction with sunlight lead to the breakdown into other chemicals. Short-term exposure to xylene can result in irritation of the nose, eyes, and throat, potentially leading to neurological, gastrointestinal, and reproductive harmful effects. Long-term exposure is associated with hazardous effects on the respiratory system, central nervous system, cardiovascular system, and renal system. It is crucial to improve health policies and launch health and toxicity awareness campaigns related to xylene to mitigate its dangerous outcomes (Niaz, Bahadar, Maqbool, & Abdollahi, 2015).
Industrial Application and Separation Processes
The global p-xylene market has seen positive growth due to the increasing demand for polyester fibers in the textile industry. The chemical process associated with xylene is a target for energy efficiency, leading to significant attention from the scientific community for process improvement and intensification. There have been advances in the production and separation of xylene isomers, including improvement in catalysts, adsorbents, advanced materials, and processes that enhance the performance of existing units. Process intensification and integration are promising for saving energy and costs, offering flexibility within the feeds and intermediate products, maximizing the advantages of each process (Shi, Gonçalves, Ferreira, & Rodrigues, 2021).
Health and Safety in Histopathological Laboratories
Xylene is widely used as a deparaffinizing agent in histopathological laboratories despite its biohazardous nature and carcinogenic potential. Cedarwood oil has been explored as a natural substitute for xylene, showing considerable results as a clearing and deparaffinizing agent. However, the merits and demerits of both agents need to be carefully considered in terms of health benefits, diagnosis speed, and storage and disposal issues (Viswasini, Ramani, & Ramasubramanian, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMSGOBSOCYHR-MOBLDEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])C([2H])([2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A,A'-Dibromo-P-xylene-D8 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



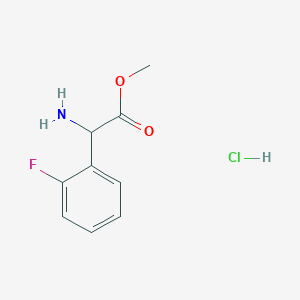

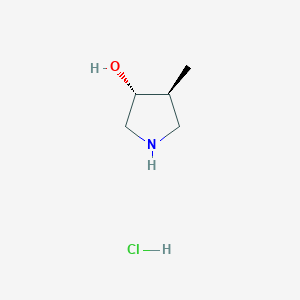
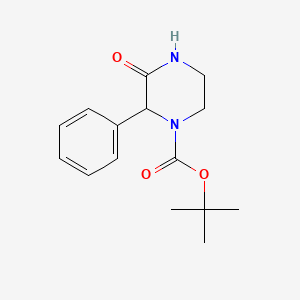
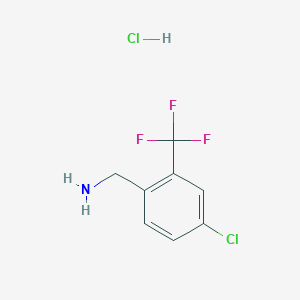
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
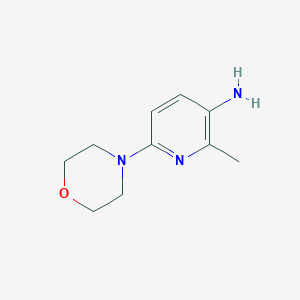
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
